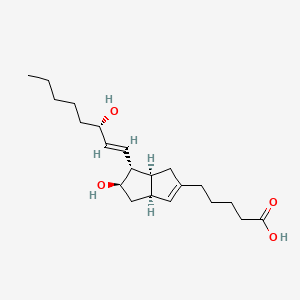
alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(4-methoxyphenyl)-6-methyl-2-pyridineacrylic acid is a monocarboxylic acid that is acrylic acid with substituents 4-methoxyphenyl at position 2 and 6-methylpyridin-2-yl at position 3. It has a role as a metabolite. It is a monocarboxylic acid, a monomethoxybenzene and a member of pyridines. It derives from an acrylic acid.
Aplicaciones Científicas De Investigación
1. Role in Anxiety Disorders
Alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid and its analogues have been investigated for their potential roles in anxiety disorders. For instance, Alpha3IA, a compound closely related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, has been shown to be anxiogenic in nature. This property is primarily mediated by its selective action on alpha3 subunit-containing GABA A receptors. Such findings suggest the potential for compounds like Alpha3IA in understanding and possibly managing anxiety-related conditions (Atack et al., 2005).
2. Potential in Fertility Research
Research has explored the biological properties of diastereoisomeric acids related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid. Studies show that certain isomers of these compounds exhibit antifertility, estrogenic, hypocholesterolemic, and gonadotropin inhibitory activities. This research contributes to understanding the potential applications of these compounds in fertility and hormone-related therapies (Crenshaw et al., 1973).
3. Environmental Impact Studies
In environmental studies, derivatives of alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, like the degradation product R234886, have been examined for their leaching potential in agricultural settings. These studies are crucial for understanding the environmental impact and potential risks posed by the use of such compounds in agriculture (Jørgensen et al., 2012).
4. Investigation in Bone Health
Research involving nonpeptide alphavbeta3 antagonists, structurally related to alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid, has indicated potential applications in the prevention and treatment of osteoporosis. These studies focus on their ability to modulate bone turnover, emphasizing their significance in bone health research (Hutchinson et al., 2003).
Propiedades
Número CAS |
23877-48-7 |
|---|---|
Nombre del producto |
alpha-(p-Methoxyphenyl)-6-methyl-2-pyridineacrylic acid |
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(Z)-2-(4-methoxyphenyl)-3-(6-methylpyridin-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(17-11)10-15(16(18)19)12-6-8-14(20-2)9-7-12/h3-10H,1-2H3,(H,18,19)/b15-10- |
Clave InChI |
DXKRVBFWTXQSNQ-GDNBJRDFSA-N |
SMILES isomérico |
CC1=NC(=CC=C1)/C=C(/C2=CC=C(C=C2)OC)\C(=O)O |
SMILES |
CC1=NC(=CC=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
SMILES canónico |
CC1=NC(=CC=C1)C=C(C2=CC=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



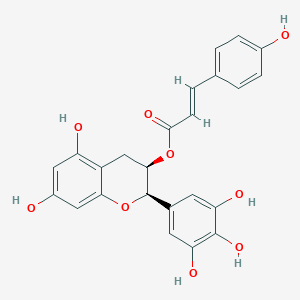
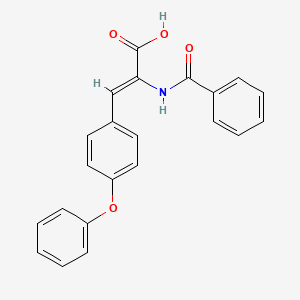
![4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide](/img/structure/B1236235.png)
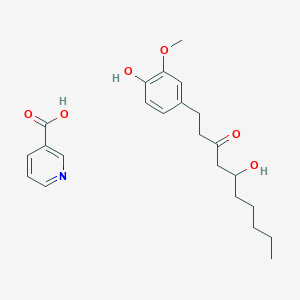
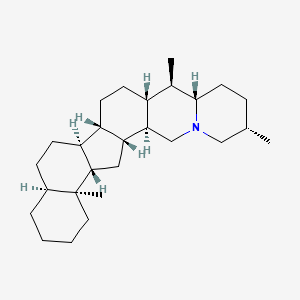
![(1R,2S,4R,5R,8R,9S,11S)-2-[[(3aR,4R,6R,7aS)-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1236240.png)

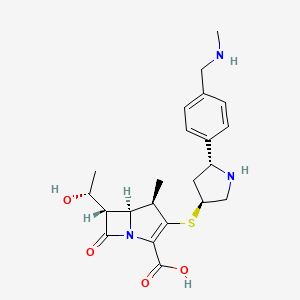
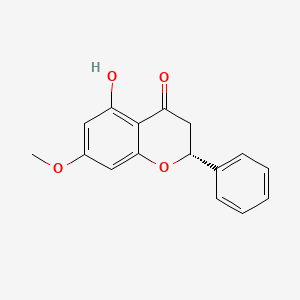
![Ethyl (41R,13AS)-13A-ethyl-2,3,41,5,6,13A-hexahydro-1H-indolo[3,2,1-DE]pyrido[3,2,1-IJ][1,5]naphthyridine-12-carboxylate](/img/structure/B1236246.png)


